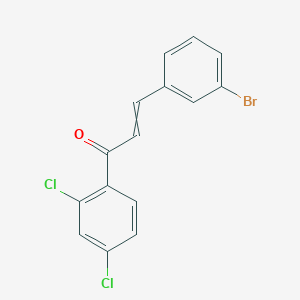

2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)-

Description

The compound 2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)- belongs to the class of α,β-unsaturated ketones (chalcones), characterized by a conjugated enone system. These compounds are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

3-(3-bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrCl2O/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUMYJFBZZOZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398641 | |

| Record name | 2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539857-03-9 | |

| Record name | 2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-bromoacetophenone and 2,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like bromine, nitric acid, and sulfuric acid, respectively.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Propen-1-one derivatives have been extensively studied for their potential therapeutic effects. This specific compound has shown promise in the following areas:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of halogen substituents often enhances biological activity by increasing lipophilicity and altering molecular interactions with biological targets.

- Antimicrobial Properties : The bromophenyl and dichlorophenyl moieties are known to contribute to antimicrobial activity. Studies have reported that such compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents.

Material Science

In material science, compounds like 2-Propen-1-one are explored for their use in synthesizing polymers and other materials:

- Polymerization : The compound can serve as a monomer in polymer synthesis, leading to materials with tailored properties for applications in coatings, adhesives, and composites.

- Dyes and Pigments : Due to its chromophoric properties, it can be utilized in the formulation of dyes and pigments, contributing to industries such as textiles and plastics.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored a series of propenone derivatives, including those similar to 2-Propen-1-one. The study demonstrated that these compounds exhibited significant inhibitory effects on tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Research conducted by International Journal of Antimicrobial Agents highlighted the effectiveness of halogenated propenones against resistant strains of bacteria. The study found that modifications to the bromine and chlorine substituents enhanced the antibacterial potency against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)- involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Variations in Halogenated Chalcones

Halogen substituents significantly impact physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations:

- Electrophilicity and Reactivity : The target compound’s 2,4-dichlorophenyl group enhances electrophilicity at the β-carbon, making it more reactive in Michael addition reactions compared to methoxy-substituted analogs .

- Biological Activity: Bromine and chlorine substituents correlate with improved antimicrobial and cytotoxic profiles.

Physicochemical Properties

- Solubility : Halogenated chalcones generally exhibit low aqueous solubility. Methoxy-substituted analogs (e.g., 2,4-dimethoxyphenyl in ) show marginally improved solubility due to polar groups .

- Stability: The conjugated enone system in the target compound is susceptible to nucleophilic attack, but electron-withdrawing Cl groups may stabilize the structure compared to non-halogenated analogs.

Industrial and Commercial Relevance

Biological Activity

The compound 2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)- (also known as 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one ) is a member of the chalcone family, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C₁₅H₉BrCl₂O

- Molecular Weight: 356.041 g/mol

- CAS Number: 539857-03-9

- Structural Characteristics: The compound features a chalcone structure with bromine and dichloro substituents that influence its biological activity.

Biological Activities

Chalcones exhibit a range of biological activities including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. The specific activities of 2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)- are summarized below.

Antimicrobial Activity

Research has shown that chalcone derivatives possess significant antimicrobial properties. In particular:

- In vitro studies demonstrated that certain chalcones exhibit potent activity against various bacterial strains. For instance, a study on related compounds indicated that they could inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Chalcones have been recognized for their potential anticancer effects:

- A study indicated that chalcone derivatives can induce apoptosis in cancer cells through various pathways including the modulation of cell cycle progression and the activation of caspases .

- Specific derivatives have been shown to inhibit tumor growth in animal models, highlighting their potential as chemotherapeutic agents .

Antioxidant Activity

The antioxidant capacity of chalcones is attributed to their ability to scavenge free radicals:

- The presence of phenolic groups in chalcones contributes to their radical quenching ability. Studies have reported that these compounds can reduce oxidative stress in cellular models .

The biological activities of 2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)- can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Chalcones may inhibit enzymes involved in inflammatory processes or microbial metabolism.

- Modulation of Signaling Pathways: They can affect pathways such as NF-kB and MAPK which are crucial in inflammation and cancer progression.

- Induction of Apoptosis: The compound can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

Q & A

Q. What are the recommended synthetic routes for 2-Propen-1-one derivatives with halogenated aryl groups, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of halogenated propenones typically involves Claisen-Schmidt condensation between substituted acetophenones and aryl aldehydes. For example, a mixture of 2,4-dihydroxy acetophenone and 3-hydroxy benzaldehyde in ethanol with catalytic thionyl chloride yields a chalcone derivative . Optimizing stoichiometry, solvent polarity, and temperature (e.g., reflux in ethanol vs. THF) can improve yields. Halogenated derivatives may require inert atmospheres to prevent dehalogenation. Purity is confirmed via HPLC or GC-MS, with recrystallization in ethanol/water mixtures commonly used .

Q. How can the structural conformation of 2-Propen-1-one derivatives be validated, and what crystallographic parameters are critical for analysis?

- Methodological Answer : X-ray crystallography is the gold standard for structural validation. For example, (E)-1-(2,4-dichlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one crystallizes in a monoclinic system with space group P2₁/c, where bond angles (C=C=O ~120°) and dihedral angles between aryl rings provide insights into conjugation and steric effects . Synchrotron radiation or Cu-Kα radiation (λ = 1.54178 Å) is used for data collection, with refinement via SHELXL .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of halogenated propenones, and how do substituent positions affect these properties?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices to predict electrophilic/nucleophilic sites. For 3-(4-bromophenyl)-2-chloro-1-propene, the electron-withdrawing bromo group at the para position reduces electron density at the α,β-unsaturated ketone, increasing susceptibility to nucleophilic attack . Comparative studies of ortho vs. para halogen substitution show distinct charge distribution patterns, influencing reaction pathways .

Q. How can contradictions in reported biological activity data for halogenated propenones be resolved?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers) or impurity profiles. For instance, 1-(3-bromophenyl)-2,2-dimethylbutan-1-one exhibits antimicrobial activity in Staphylococcus aureus (MIC = 8 µg/mL) but not in E. coli, highlighting species-specific interactions . Rigorous purity validation (≥95% by NMR) and standardized bioassays (e.g., CLSI guidelines) are critical. Meta-analyses of structure-activity relationships (SAR) using molecular docking (AutoDock Vina) can reconcile divergent results by identifying key binding residues (e.g., Tyr327 in CYP450 enzymes) .

Key Research Findings

- Synthetic Challenges : Bromine and chlorine substituents increase steric hindrance, reducing yields in aldol condensations. Microwave-assisted synthesis (100°C, 20 min) improves efficiency for 3-(3-bromophenyl) derivatives .

- Biological Interactions : Halogenated propenones form covalent bonds with cysteine residues in proteins (e.g., Keap1-Nrf2 pathway), altering redox signaling .

- Thermal Stability : TGA analyses show decomposition temperatures >250°C for dichlorophenyl derivatives, suggesting utility in high-temperature applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.